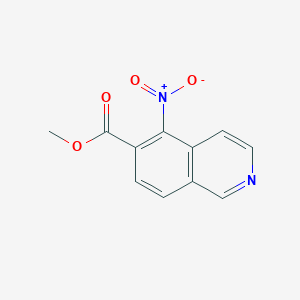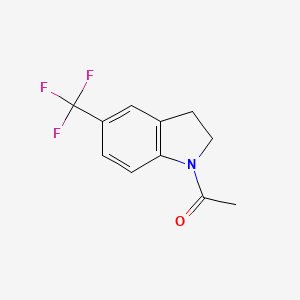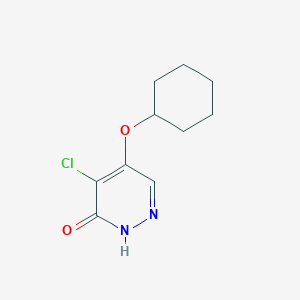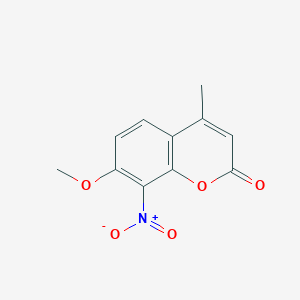![molecular formula C13H12ClNO B11875827 2-(Chloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline CAS No. 88571-62-4](/img/structure/B11875827.png)
2-(Chloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a chloromethyl group and a methyl group attached to a fused furoquinoline ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline typically involves the reaction of 2-chloromethyl-4-methylquinoline with appropriate reagents under controlled conditions. One common method involves the use of chloroacetonitrile and hydrochloric acid in an anhydrous environment to facilitate the formation of the desired compound . The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be scaled up by employing continuous flow reactors and automated systems to ensure consistent quality and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-(Chloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Cyclization Reactions: The furoquinoline ring system can participate in cyclization reactions, forming new ring structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction . Reaction conditions such as temperature, solvent, and catalyst can be adjusted to optimize the reaction outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted quinoline derivatives, while oxidation reactions can produce quinoline N-oxides.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
作用機序
The mechanism of action of 2-(Chloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
類似化合物との比較
2-(Chloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline can be compared with other similar compounds, such as:
2-Chloromethyl-4-methylquinoline: This compound lacks the furo ring, making it less complex and potentially less active in certain biological contexts.
2-Chloromethyl-4(3H)-quinazolinone: This compound has a quinazolinone ring system instead of a furoquinoline ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its fused furoquinoline ring system, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives.
特性
CAS番号 |
88571-62-4 |
|---|---|
分子式 |
C13H12ClNO |
分子量 |
233.69 g/mol |
IUPAC名 |
2-(chloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline |
InChI |
InChI=1S/C13H12ClNO/c1-8-11-6-9(7-14)16-13(11)10-4-2-3-5-12(10)15-8/h2-5,9H,6-7H2,1H3 |
InChIキー |
LPDGQIKBLXPUMN-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2C3=C1CC(O3)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2,4,6-Trichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11875765.png)

![2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)ethanol](/img/structure/B11875791.png)



![Methyl 6-methyl-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B11875819.png)



